molecular formula C14H24N4O2 B2447351 tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1795275-33-0

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2447351
CAS No.: 1795275-33-0
M. Wt: 280.372
InChI Key: LOCGLRNYGMVDEM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a privileged chemical intermediate in medicinal chemistry, primarily serving as a critical precursor in the synthesis of advanced kinase inhibitors. Its core structure combines a piperidine ring, protected by a Boc (tert-butoxycarbonyl) group, with a 4-amino-3-methylpyrazole moiety. This specific arrangement is highly valued for constructing compounds that target Janus kinase (JAK) family members , which are pivotal in signaling pathways related to immune function and hematopoiesis. The 4-aminopyrazole group is a key pharmacophore that often interacts with the kinase's hinge region, a crucial binding area for ATP-competitive inhibitors. Researchers utilize this Boc-protected intermediate to efficiently build complex molecules, as the protecting group allows for selective synthetic elaboration on the pyrazole amine before a final deprotection step reveals the secondary amine on the piperidine, enabling further derivatization. This compound is particularly significant in the development of selective JAK3 inhibitors , where the 1-piperazinyl-1H-pyrazol-4-amine scaffold is a common feature, offering potential therapeutic applications in autoimmune diseases and hematological cancers. Its utility extends to the exploration of other kinase targets, including Anaplastic Lymphoma Kinase (ALK) , making it a versatile building block in oncology and immunology research programs. The structural motif provided by this intermediate is also being investigated in the design of PROTACs (Proteolysis Targeting Chimeras) aimed at degrading specific disease-relevant proteins.

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCGLRNYGMVDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate group is a common protective group for amines. Acidic hydrolysis under trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleaves the Boc group, yielding the free piperidine amine.

Reaction Conditions Product
Acid-catalyzed hydrolysis20% TFA in DCM, 2–4 hours 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine (free amine, unstable in air)

Key Findings :

  • Complete deprotection occurs within 2 hours at room temperature with TFA.

  • The resulting amine is hygroscopic and requires immediate stabilization (e.g., salt formation or further functionalization) .

Functionalization of the Pyrazole Amino Group

The primary amino group (–NH₂) on the pyrazole ring enables nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

Reagent Conditions Product
Acetic anhydridePyridine, RT, 12 hoursN-acetyl-4-amino-3-methylpyrazole derivative

Mechanistic Insight :

  • The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Steric hindrance from the 3-methyl group may slow reaction kinetics .

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:

Reagent Conditions Product
BenzaldehydeEthanol, reflux, 6hN-benzylidene-4-amino-3-methylpyrazole derivative

Limitations :

  • Electron-withdrawing groups on aldehydes reduce yields due to decreased electrophilicity.

Piperidine Ring Modifications

After Boc deprotection, the piperidine nitrogen can undergo alkylation or acylation:

Reaction Reagent Product
Reductive alkylationFormaldehyde/NaBH₃CNN-methylpiperidine derivative
AcylationAcetyl chlorideN-acetylpiperidine derivative

Critical Notes :

  • The Boc group must be removed first to expose the reactive amine.

  • Steric effects from the pyrazole substituent may influence regioselectivity .

Electrophilic Aromatic Substitution on Pyrazole

The electron-rich pyrazole ring (due to –NH₂) undergoes electrophilic substitution, though steric hindrance from the 3-methyl group limits reactivity:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°CC55-nitro-4-amino-3-methylpyrazole

Challenges :

  • Competitive oxidation of the amino group requires controlled conditions .

Cross-Coupling Reactions

The pyrazole ring may participate in palladium-catalyzed cross-couplings if a suitable leaving group (e.g., bromide) is introduced:

Reaction Catalyst Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives (hypothetical)

Hypothetical Pathway :

  • Bromination at C5 of pyrazole using NBS.

  • Cross-coupling with aryl boronic acids.

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and isobutylene from the Boc group .

  • Oxidation : The amino group is susceptible to oxidation, forming nitroso intermediates under strong oxidative conditions.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibit potential anticancer properties. A study highlighted its effectiveness in inhibiting tumor cell proliferation, demonstrating a correlation between in vitro activity and potential clinical efficacy against various cancers .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was found to possess significant efficacy against certain protozoan pathogens, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Case Studies

Case Study 1: In Vitro Antitumor Activity
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of cancer cell lines. The results indicated IC50 values in the low micromolar range, showcasing its potency as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various protozoan strains. Results showed that it effectively reduced the viability of these pathogens at concentrations that were non-toxic to human cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pyrazole ring in the compound is known to interact with various biological targets, potentially inhibiting or modulating their activity .

Biological Activity

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1795275-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₄N₄O₂
  • Molecular Weight : 280.37 g/mol
  • Structure : The structure incorporates a piperidine ring, an amino group, and a pyrazole moiety which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. In particular, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Studies have also explored the antimicrobial efficacy of similar compounds. Pyrazole derivatives have been reported to exhibit activity against a range of bacterial strains, indicating their potential as antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results showed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study concluded that the anti-inflammatory effect was mediated through inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What synthetic strategies are recommended for synthesizing tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Functionalization of the piperidine ring with a tert-butyl carbamate group.
  • Step 2 : Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification using column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane .
    Key considerations include pH control (neutral to mildly basic), reaction temperatures (20–80°C), and inert atmospheres to prevent side reactions.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in a sealed container at room temperature (20–25°C), protected from light and moisture. Stability is maintained under these conditions for ≥12 months .
  • Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides), which may trigger hazardous reactions .

Q. What analytical methods are used for initial characterization?

  • Purity : Assessed via HPLC with UV detection (λ = 254 nm) or TLC (silica plates, chloroform/methanol eluent).
  • Structural Confirmation : NMR (¹H/¹³C) for functional group analysis and LC-MS for molecular weight verification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides atomic-level resolution:

  • Protocol : Grow crystals via slow evaporation (e.g., from DCM/hexane). Data collection at 100 K improves resolution.
  • Analysis : Refinement software (e.g., SHELX) determines bond angles, torsional strain, and intermolecular interactions. For example, a triclinic crystal system (space group P1) was reported for a related piperidine derivative, with unit cell parameters a = 6.0568 Å, b = 12.0047 Å .

Q. How can researchers address contradictions in reactivity data across studies?

  • Case Study : Discrepancies in reaction yields may arise from solvent polarity (e.g., DMF vs. acetonitrile) or catalyst loading. Systematic optimization using Design of Experiments (DoE) is recommended.
  • Validation : Cross-check with computational methods (DFT calculations) to predict reaction pathways and transition states .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic Insight : Radiolabeled ligand binding assays to study interactions with kinase targets .

Q. How do structural modifications (e.g., halogen substitution) impact its pharmacokinetic profile?

  • Bromine Substitution : Increases molecular weight (e.g., 344.25 g/mol for bromo-derivative vs. 266.34 g/mol for parent compound) and lipophilicity (logP ↑), altering membrane permeability .
  • Fluorine Incorporation : Enhances metabolic stability by blocking CYP450-mediated oxidation. Compare using metabolic stability assays (e.g., liver microsomes) .

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